4,4'-Diisocyano-biphenyl
Description
4,4'-Diisocyano-biphenyl is a biphenyl derivative functionalized with isocyano groups (-N≡C) at the 4 and 4' positions. Its synthesis involves converting dibromobiphenyl derivatives into diamines, followed by dichlorocarbene-mediated carbon insertion to yield terminal isocyano groups . The molecule is structurally constrained by methylene bridges at the 2 and 2' positions, which restrict the torsion angle between phenyl rings, enhancing π-conjugation . This property makes it a model compound for studying electron transport in molecular junctions, particularly in collaboration with metal electrodes .
Properties
IUPAC Name |
1-isocyano-4-(4-isocyanophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCYOMWDNMIMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C2=CC=C(C=C2)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4,4’-Diisocyano-biphenyl vs. Bisphenol A (4,4’-isopropylidenediphenol)
- Functional Groups: 4,4’-Diisocyano-biphenyl: Terminal isocyano groups (-N≡C) and methylene bridges . Bisphenol A (BPA): Hydroxyl groups (-OH) and an isopropylidene bridge (C(CH₃)₂) .
- Core Structure: Both feature a biphenyl backbone, but BPA’s bridge is bulkier, reducing π-conjugation compared to the methylene-bridged diisocyano derivative .
- Applications: Diisocyano-biphenyl: Molecular electronics due to its electron transport properties . BPA: Polymer production (e.g., polycarbonates, epoxy resins) .
4,4’-Diisocyano-biphenyl vs. 4,4’-Methylenediphenyl Diisocyanate
- Functional Groups: Diisocyano-biphenyl: Isocyano (-N≡C), which coordinates with metals . Methylenediphenyl Diisocyanate: Isocyanate (-N=C=O), reactive toward nucleophiles (e.g., amines, alcohols) .
4,4’-Diisocyano-biphenyl vs. Hydrogenated Bisphenol A (HBPA)
- Core Structure: Diisocyano-biphenyl: Aromatic biphenyl . HBPA: Hydrogenated cyclohexanol rings, improving UV and thermal stability .
- Applications :
Electronic and Conjugation Effects
- Diisocyano-biphenyl: Restricted torsion angle (~0°–30°) maximizes π-conjugation, critical for electron delocalization in molecular junctions .
- BPA : The isopropylidene bridge introduces steric hindrance, reducing conjugation efficiency .
- Diacetoxy-2,2'-dinitro-biphenyl (): Nitro groups (-NO₂) act as electron-withdrawing substituents, altering electronic properties compared to electron-rich isocyano groups.
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
